Dimethyldioctylammonium chloride is a quaternary ammonium compound characterized by its structure, which consists of a nitrogen atom bonded to two methyl groups and two octyl groups. This compound is recognized for its surfactant properties, making it useful in various applications, particularly in cleaning and disinfecting products. It appears as a solid at room temperature and has a characteristic odor. The melting point ranges from 16.53 °C to 31.32 °C, while its boiling point is between 176.8 °C and 208.5 °C .
The primary mechanism of action of DDAC is related to its interaction with cell membranes. Due to its cationic nature, DDAC electrostatically attracts to the negatively charged phospholipid bilayer of microbial cells. This disrupts the membrane structure and permeability, leading to cell death. This mechanism makes DDAC a broad-spectrum biocide effective against bacteria, fungi, and some viruses [].
DDAC exhibits antimicrobial properties, making it a valuable research tool in studies related to infection control and disinfection. Studies have shown its effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, research suggests its potential activity against certain viruses, including influenza A and B [].
DDAC serves as a phase transfer catalyst in various scientific research applications. These catalysts facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows researchers to conduct reactions that wouldn't be possible under normal conditions, enabling the exploration of novel synthetic pathways and the development of new materials [].
DDAC plays a role in gene delivery research, particularly in non-viral methods. DDAC can form complexes with DNA, facilitating its entry into cells. Researchers are exploring the potential of DDAC-based gene delivery systems for various therapeutic applications, including gene therapy and vaccine development [].
DDAC finds applications in environmental research, particularly in studies related to soil and water remediation. It can aid in the removal of various pollutants, including heavy metals and organic contaminants, from soil and water samples [].
Dimethyldioctylammonium chloride does not exhibit hazardous reactions under normal conditions. It is stable and does not decompose readily, although it can react with strong oxidizers. The compound's primary chemical activity involves its ability to disrupt lipid bilayers in microbial membranes, leading to its antimicrobial properties .
This compound exhibits significant biological activity as a biocide. It has demonstrated bactericidal and fungicidal properties, making it effective against a broad spectrum of microorganisms. The mechanism of action involves the disruption of cell membranes, which can lead to cell lysis. Studies have shown that dimethyldioctylammonium chloride can inhibit the growth of various bacteria and fungi, confirming its utility in disinfectants .
Dimethyldioctylammonium chloride can be synthesized through the quaternization of dimethylamine with octyl chloride or octyl bromide. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent such as ethanol or acetone. The general reaction can be represented as follows:
textDimethylamine + 2 Octyl Chloride → Dimethyldioctylammonium Chloride
This method yields the quaternary ammonium salt, which can then be purified through recrystallization or other separation techniques .
Dimethyldioctylammonium chloride is utilized in various applications, including:
Several compounds share structural similarities with dimethyldioctylammonium chloride, particularly within the category of quaternary ammonium compounds. Here are some notable examples:
Dimethyldioctylammonium chloride is unique due to its specific chain length and resultant properties that balance efficacy with stability in various formulations.
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard